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molecular formula C6H11NO2 B1279273 N-(2-Hydroxyethyl)methacrylamide CAS No. 5238-56-2

N-(2-Hydroxyethyl)methacrylamide

Cat. No. B1279273
M. Wt: 129.16 g/mol
InChI Key: BSCJIBOZTKGXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06464850B1

Procedure details

To a 500 mL, four-neck round bottom flask equipped with a mechanical stirrer, a thermometer, a 200 mL dropping funnel, and a nitrogen inlet/outlet, 48.8 g of ethanolamine (0.8 moles), 80 mg of 4-methoxyphenol and 100 mL of acetonitrile were added. The mixture was cooled below 0° C. with an ice/water salt bath. To this solution, 41.8 g of freshly distilled methacryloyl chloride (0.4 mole) in 100 mL of acetonitrile was added through the dropping funnel. The addition rate was controlled so that the reaction temperature was kept below 0° C. At the end of addition, the pH of the reaction mixture was adjusted to 7 with either methacryloyl chloride or ethanolamine solution. While keeping the reaction solution cold (below 5° C.), the ethanolamine HCl salts were filtered out. To the filtrate, 200 mL of deionized water and 40 g of Dowex MR-3C resin, which was pre-washed with two bed volumes of 1/1 ratio acetonitrile/water mixture for three times, were added. The resin was removed by filtration after agitating for one hour. The filtrate was concentrated to about 160 g by vacuum distillation. The final solution has the following properties: HPLC and FT-IR analysis indicates there is no ester formation; HEMAA concentration: 23.5% (wt/wt); pH=6.9 at 250° C.; Conductivity=3.9 μS/cm at 25° C.; Viscosity=1.9 cPs at 25° C. The yield of HEMAA was about 73%.
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].COC1C=CC(O)=CC=1.[C:14](Cl)(=[O:18])[C:15]([CH3:17])=[CH2:16]>C(#N)C>[OH:2][CH2:1][CH2:3][NH:4][C:14](=[O:18])[C:15]([CH3:17])=[CH2:16]

Inputs

Step One
Name
Quantity
48.8 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
80 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN

Conditions

Stirring
Type
CUSTOM
Details
after agitating for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL, four-neck round bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled below 0° C. with an ice/water salt bath
CUSTOM
Type
CUSTOM
Details
was kept below 0° C
ADDITION
Type
ADDITION
Details
At the end of addition
CUSTOM
Type
CUSTOM
Details
the reaction solution cold (below 5° C.)
FILTRATION
Type
FILTRATION
Details
the ethanolamine HCl salts were filtered out
WASH
Type
WASH
Details
To the filtrate, 200 mL of deionized water and 40 g of Dowex MR-3C resin, which was pre-washed with two bed volumes of 1/1 ratio acetonitrile/water mixture for three times
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The resin was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to about 160 g by vacuum distillation
CUSTOM
Type
CUSTOM
Details
at 250° C.
CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
at 25° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCCNC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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